4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves introducing a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This leads to the formation of structurally unique derivatives, including 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline. The condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide achieves this synthesis .
Molecular Structure Analysis
The molecular structure of this compound is elucidated based on elemental analysis and spectral data. It contains a phenyl group, a triazinoindole moiety, and a triazole-thione ring. The tert-butyl substitution enhances its biological activity .
Scientific Research Applications
Anticancer Potential
Research has highlighted the potential of 1,2,4-triazole derivatives as promising anticancer agents. A study synthesized derivatives bearing the hydrazone moiety, which demonstrated cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. Notably, certain compounds showed selectivity toward cancer cells, suggesting their potential as antimetastatic candidates due to their ability to inhibit cancer cell migration (Šermukšnytė et al., 2022).
Antioxidant and Antimicrobial Activities
Another avenue of research focuses on the antioxidant and antimicrobial properties of 1,2,4-triazole derivatives. One study synthesized novel 4-substituted-1H-1,2,4-triazole derivatives and evaluated their in vitro scavenging of DPPH and superoxide radicals, along with antimicrobial activities. The findings indicated certain compounds displayed significant antioxidant and slight antimicrobial activities (Baytas et al., 2012).
Molecular and Physicochemical Analysis
Research also delves into the structural and physicochemical aspects of 1,2,4-triazole derivatives. For instance, a study involving X-ray crystal structures, energetic, and Hirshfeld surface analysis provided insights into the molecular interactions and stability of these compounds, emphasizing their importance in drug design and development (Saeed et al., 2019).
Anti-inflammatory Potential
The anti-inflammatory properties of 1,2,4-triazole derivatives have been explored, with studies demonstrating their effectiveness in reducing inflammation without causing significant gastric ulceration, suggesting a safer profile for potential therapeutic use (Tozkoparan et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound is iron ions within cells . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This binding action is thought to be the primary mode of action for the compound. The addition of Fe2+ ions has been shown to abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . By binding to and sequestering iron ions, the compound can disrupt essential biochemical pathways in these cells .
Result of Action
The compound has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The compound’s selective binding to ferrous ions suggests that its efficacy could be influenced by the concentration of these ions in the cellular environment .
Properties
IUPAC Name |
4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S2/c26-18-24-21-14(25(18)11-6-2-1-3-7-11)10-27-17-20-16-15(22-23-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,24,26)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZXHINHKLHYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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